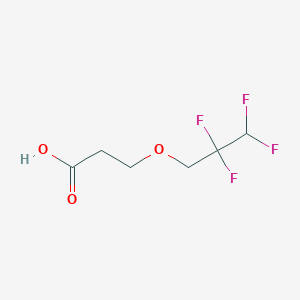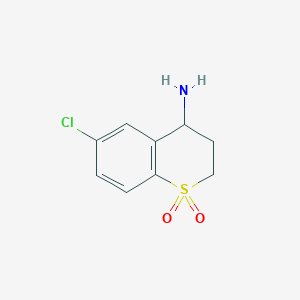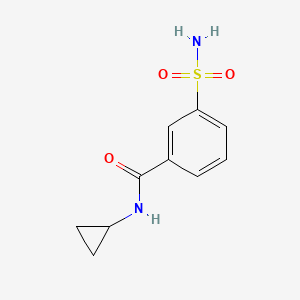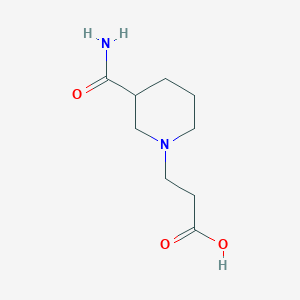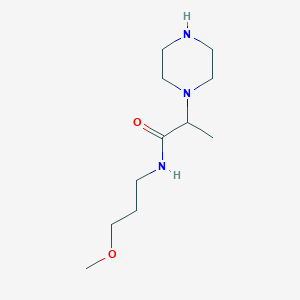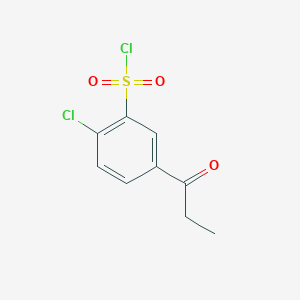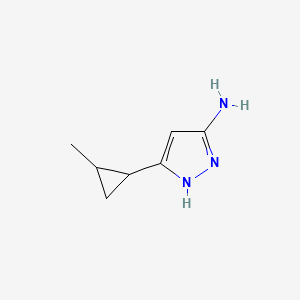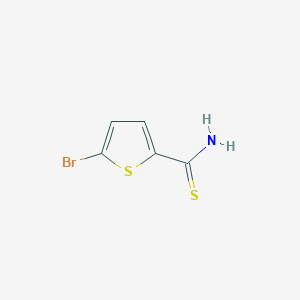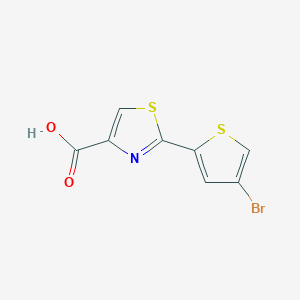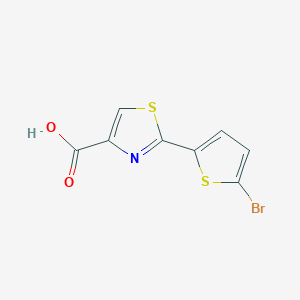
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride
Übersicht
Beschreibung
The compound “2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a benzodioxol group, a quinoline group, and a carbonyl chloride group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxol and quinoline rings, and the introduction of the carbonyl chloride group . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxol and quinoline rings, and the carbonyl chloride group . These groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxol, quinoline, and carbonyl chloride groups . The carbonyl chloride group, in particular, is highly reactive and could undergo various reactions, including nucleophilic acyl substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzodioxol and quinoline rings could impact its solubility, while the carbonyl chloride group could affect its reactivity.Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Reactions
A study by Yoon, Ramesh, Kim, Ryu, and Ahn (2006) explored the synthesis of a chiral C2-symmetric NCN ligand and its use in catalytic asymmetric reactions. This research is significant as it presents potential applications in asymmetric synthesis using ligands structurally related to 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride. The study demonstrates the use of these ligands in aldol and silylcyanation reactions, highlighting their potential in organic synthesis and pharmaceutical research (Yoon et al., 2006).
Heterocyclic Building Blocks
In 2020, Funt, Krivolapova, Khoroshilova, Novikov, and Khlebnikov conducted a study on the preparation of new reactive heterocyclic building blocks. They synthesized 2H-Azirine-2-carbonyl azides, which were generated using compounds structurally similar to 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride. This research demonstrates the utility of such compounds in constructing complex heterocyclic structures, which have a broad range of applications in medicinal chemistry and drug design (Funt et al., 2020).
Antimicrobial Activity
Desai, Dodiya, and Shihory (2011) investigated the synthesis of novel quinazolinone–thiazolidine–quinoline compounds, highlighting the antimicrobial potential of compounds related to 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride. Their research underscores the significance of such compounds in developing new antimicrobial agents, which is crucial in the ongoing fight against drug-resistant bacteria and fungi (Desai et al., 2011).
Solid-State Emission Properties
Srivastava, Singh, and Mishra (2016) synthesized and characterized new compounds based on 1,8-naphthalimide, which are structurally related to 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride. Their study provides insights into the photophysical properties of these compounds, especially their solid-state emission characteristics. This research opens up new possibilities in the development of materials for optical applications and imaging technologies (Srivastava et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been shown to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
For instance, some compounds inhibit the activity of their target proteins, altering the normal functioning of the cell .
Biochemical Pathways
Given the potential target (gsk-3β), it can be inferred that the compound may influence pathways related to metabolism, cell cycle regulation, and gene expression .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO3/c18-12-3-1-2-10-11(17(19)21)7-13(20-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVGRIXBDGKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)
